3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
Overview
Description
“3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid” is a chemical compound with the CAS Number: 1803611-98-4 . It has a molecular weight of 182.18 . The IUPAC name for this compound is 3-methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4O2/c1-11-6-5(9-10-11)4(7(12)13)2-3-8-6/h4,8H,2-3H2,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, vapor pressure, and density are not available in the sources I found.
Scientific Research Applications
Molecular Structure and Vibrational Dynamics
Research has explored the molecular structure and vibrational dynamics of 1H- and 3H-1,2,3-triazolo[4,5-b]pyridine and its methyl derivatives using density functional theory (DFT). These studies have highlighted the influence of methyl group substitution on the proton position of the NH group in the triazole unit, demonstrating the importance of hydrogen bond formation in the stabilization of these structures (Lorenc et al., 2007).
Synthetic Approaches
Several synthetic approaches have been developed for the preparation of triazolo[4,5-b]pyridine derivatives. One method involves the acylation of heteroaromatic amines, leading to the facile synthesis of new classes of triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives (Ibrahim et al., 2011). Another innovative approach employs Suzuki cross-coupling reactions to synthesize fluorescent triazolopyridine derivatives, demonstrating the compounds' significant fluorescent properties and potential applications in material science (Abarca et al., 2006).
Novel Heterocyclic Systems
Research has also focused on the synthesis and density functional theory study of novel heterocyclic systems, such as [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. These studies have not only expanded the chemical space of triazolopyridine derivatives but also provided insights into their regioselectivity and structural properties (Mozafari et al., 2016).
Functionalized Derivatives
An efficient method for accessing carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines has been developed, showcasing the versatility of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes in reacting with various compounds to form new derivatives. This methodology highlights the potential for creating structurally diverse compounds for further biological or material science applications (Syrota et al., 2020).
properties
IUPAC Name |
3-methyltriazolo[4,5-b]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-5(9-10-11)4(7(12)13)2-3-8-6/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRYFHHIKNBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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